molecular formula C21H30N4O5S. C4H4O4 B602142 Acotiamide impurity 8 Maleate CAS No. 185105-17-3

Acotiamide impurity 8 Maleate

Cat. No. B602142
M. Wt: 566.63
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Acotiamide impurity 8 Maleate is an analogue of Acotiamide . It has a molecular formula of C21H30N4O5S. C4H4O4 and a molecular weight of 566.63 . It appears as a solid powder .


Molecular Structure Analysis

The molecular structure of Acotiamide impurity 8 Maleate is complex, with a molecular formula of C21H30N4O5S. C4H4O4 . The exact structure could not be found in the available resources.


Physical And Chemical Properties Analysis

Acotiamide impurity 8 Maleate is a solid powder . Its molecular weight is 566.63 . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Relevant Papers Several papers have been published on Acotiamide, including studies on its efficacy and safety in treating Functional Dyspepsia-Postprandial Distress Syndrome , and its effects on esophageal motor function and gastroesophageal reflux . These papers provide valuable insights into the properties and potential applications of Acotiamide and its impurities.

Scientific Research Applications

Stability and Degradation Analysis

  • Acotiamide undergoes degradation under various conditions, which affects its pharmacokinetic and pharmacodynamic properties. A study by (Thummar et al., 2017) developed a stability-indicating assay method to identify degradation products and process-related impurities, which is crucial for regulatory approval.

Synthesis Methods

  • A three-step synthesis process for acotiamide, including the formation of impurities, was described by (Fu et al., 2015). This method is cost-effective and scalable, highlighting the importance of understanding impurities in drug manufacturing.

Impurity Identification and Quantification

  • Research by (Zate et al., 2017) developed a GCMS method for quantifying genotoxic impurities in Chlorpheniramine/Chlorphenamine Maleate, demonstrating the need for sensitive and specific methods for impurity analysis in pharmaceuticals.

Impurity Profiling Techniques

  • The combination of high-performance liquid chromatography (HPLC) and NMR spectroscopy has been shown to be effective in profiling drug impurities, as discussed by (Görög et al., 1991). This method offers advantages in detecting and identifying impurities.

Characterization of Process-Related Impurities

  • The identification and characterization of process-related impurities in the manufacturing of flupirtine maleate, which could be analogous to acotiamide impurities, are detailed in a study by (Zhang et al., 2014). This highlights the importance of understanding impurities in drug synthesis.

Trace-Level Analysis of Impurities

  • A method for trace-level analysis of mesityl oxide in enalapril maleate, a genotoxic impurity, was developed using GC-EI-MS, as explained by (Peng et al., 2012). This demonstrates the need for highly sensitive methods for impurity detection.

properties

CAS RN

185105-17-3

Product Name

Acotiamide impurity 8 Maleate

Molecular Formula

C21H30N4O5S. C4H4O4

Molecular Weight

566.63

Appearance

Solid Powder

Purity

> 95%

quantity

Milligrams-Grams

synonyms

N-(2-(diisopropylamino)ethyl)-2-(5-hydroxy-2,4-dimethoxybenzamido)thiazoleate

Origin of Product

United States

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